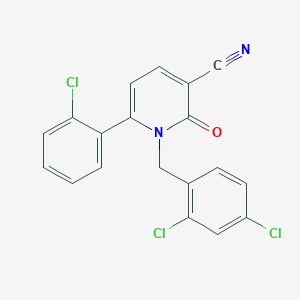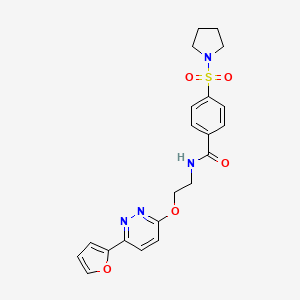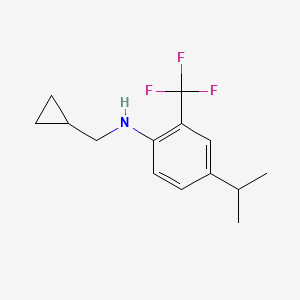
N-(Cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex organic compound that is synthesized through a multi-step process. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(Cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It may also work by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(Cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, it has been found to have potential applications in the development of new materials, such as polymers and liquid crystals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(Cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline in lab experiments is its potential applications in the development of new drugs and materials. However, one limitation of using this compound is its complex synthesis process, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of N-(Cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline. One direction is the further study of its mechanism of action, which may lead to the development of new drugs for the treatment of pain, inflammation, and cancer. Another direction is the study of its potential applications in the development of new materials, such as polymers and liquid crystals. Additionally, further research may be conducted to optimize the synthesis process of this compound, making it easier to produce in large quantities.
Métodos De Síntesis
The synthesis of N-(Cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline is a multi-step process that involves various chemical reactions. The first step involves the reaction of 4-trifluoromethylbenzyl chloride with cyclopropylmethylamine to form N-(cyclopropylmethyl)-4-trifluoromethylbenzylamine. The second step involves the reaction of N-(cyclopropylmethyl)-4-trifluoromethylbenzylamine with isobutyl chloroformate to form N-(cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline.
Aplicaciones Científicas De Investigación
N-(Cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline has been studied for its potential applications in various fields of science. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the development of new materials, such as polymers and liquid crystals.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c1-9(2)11-5-6-13(18-8-10-3-4-10)12(7-11)14(15,16)17/h5-7,9-10,18H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQYFSGTPLNNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NCC2CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53404802 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/no-structure.png)
![3-(3-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2746943.png)
![NCGC00385212-01_C52H82O21_Hexopyranose, 1-O-[[10-[[O--6-deoxyhexopyranosyl-(1->4)-O-[pentopyranosyl-(1->3)]hexopyranosyl]oxy]-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-6a,6b,9,9,12a-pentamethyl-2-methylene-4a(2H)-picenyl]carbonyl]-](/img/structure/B2746946.png)
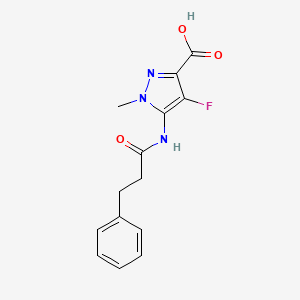
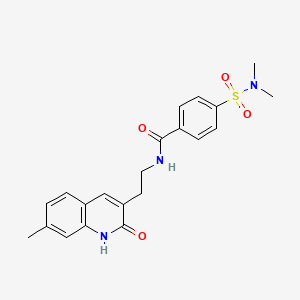
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(tert-butyl)acetamide](/img/structure/B2746953.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2746954.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2746956.png)

![5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2746959.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2746961.png)
